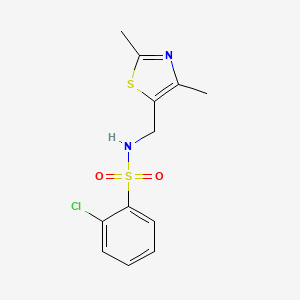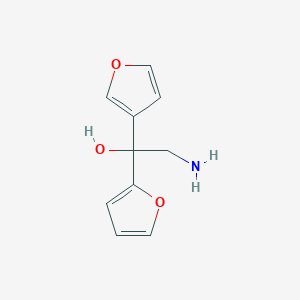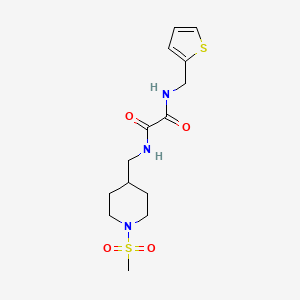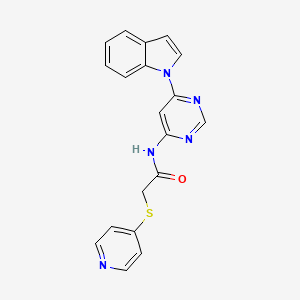
4-(Chloromethyl)-2-methoxy-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-methoxy-6-methylpyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring made up of carbon and nitrogen atoms. The compound's molecular formula is C8H10ClN3O, and its molecular weight is 199.64 g/mol.
Scientific Research Applications
Synthesis of Anticancer Intermediates
4-(Chloromethyl)-2-methoxy-6-methylpyrimidine serves as a crucial intermediate in the synthesis of various compounds with potential anticancer properties. For instance, the compound is involved in the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate of synthetic anticancer drug dasatinib. The optimal synthesis conditions have been explored, highlighting its significance in medicinal chemistry and drug development processes Guo Lei-ming, 2012.
Antiviral Research
Research on pyrimidine derivatives, including structures related to this compound, has shown notable antiviral activity. Studies on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, for instance, have revealed marked inhibition of retrovirus replication in cell culture, underscoring the potential of such compounds in antiviral therapy D. Hocková et al., 2003.
Chemical and Pharmaceutical Synthesis
The compound is instrumental in the synthesis of various chemical and pharmaceutical intermediates. For example, the reaction of 2, 6-dimethyl-4-phenylpyrimidine 1-oxide with phosphoryl chloride produces 4-chloromethyl-2-methyl-6-phenylpyrimidine, showcasing its utility in creating specialized chemical structures T. Sakamoto et al., 1983.
Molecular Structure and Interaction Studies
Investigations based on non-covalent interactions in pyrimidine derivatives, including this compound, provide insight into the molecular structure and interaction mechanisms. Such studies contribute to understanding the chemical and biological behavior of these compounds, facilitating their application in diverse scientific fields Yu Zhang et al., 2018.
Nanosized Schiff Base Complexes
Research on Schiff base complexes bearing pyrimidine moiety, including those related to this compound, highlights their potential in biological applications. These complexes exhibit antimicrobial and anticancer activities, underscoring the versatility of pyrimidine derivatives in therapeutic applications Maram T. Basha et al., 2019.
Safety and Hazards
The safety data sheet for a related compound, Benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs .
Future Directions
While specific future directions for “4-(Chloromethyl)-2-methoxy-6-methylpyrimidine” are not available, research on related compounds and functional groups is ongoing. For example, hyper cross-linked polymers (HCPs), which are often synthesized by Friedel Craft reactions, have been intensively used in recent years due to their high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendliness, high thermal and chemical stability, light weight and reusability . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFRLSKCHPNEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[amino(cyclobutyl)methyl]azetidine-1-carboxylate](/img/structure/B2539850.png)


![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)


![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)

![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate](/img/structure/B2539865.png)

